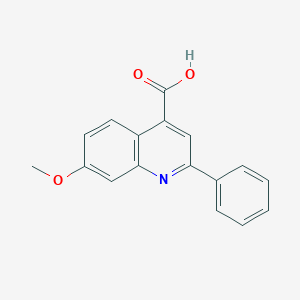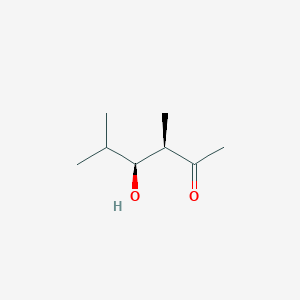
3-(4-Ethylphenyl)propan-1-ol
Vue d'ensemble
Description
3-(4-Ethylphenyl)propan-1-ol, also known as 4-ethylphenol (4-EP), is a synthetic organic compound that is widely used in the chemical industry. It is an aromatic compound, with an aromatic ring and a hydroxyl group attached to a propyl chain. 4-EP is used in many different applications, including in the production of pharmaceuticals, agrochemicals, and fragrances. It is also used as a chemical intermediate in the synthesis of other organic compounds.
Applications De Recherche Scientifique
Antimicrobial and Antiradical Activity : A study explored the synthesis of a series of compounds similar to "3-(4-Ethylphenyl)propan-1-ol" for their antimicrobial and antioxidant properties. These compounds showed lower biological activities compared to certain beta blockers, suggesting potential applications in pharmaceuticals (Čižmáriková et al., 2020).
Transformation in Chemical Processes : Another study described the transformation of a related compound, "3-(o-Fluorophenyl)propan-1-ol," into chroman. This process involved chromium tricarbonyl complexes or specific rhodium cations, indicating the compound's role in complex chemical reactions (Houghton, Voyle, & Price, 1980).
Corrosion Inhibition : A study on tertiary amines derived from compounds like "this compound" demonstrated their ability to inhibit carbon steel corrosion. These compounds formed a protective layer on the metal surface, suggesting their application in corrosion protection technologies (Gao, Liang, & Wang, 2007).
Pharmaceutical Applications : The synthesis of new compounds with a structure similar to "this compound" has been reported. These compounds showed potential as antimicrobial agents and beta-blockers, indicating their significance in medicinal chemistry (Rzeszotarski et al., 1979).
Toxicity Studies : An assessment of the toxicity of fluorescent markers derived from related compounds showed low acute toxicity to various biological models. This suggests their potential safe use as fluorescent markers in biodiesel quality monitoring (Pelizaro et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-ethylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8,12H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDCCPWCPMNHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570812 | |
| Record name | 3-(4-Ethylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180274-13-9 | |
| Record name | 3-(4-Ethylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI)](/img/structure/B63232.png)
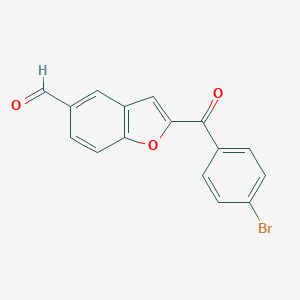
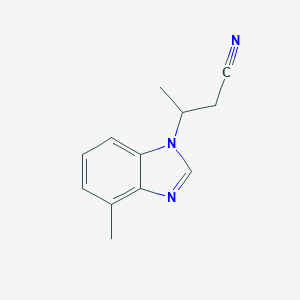

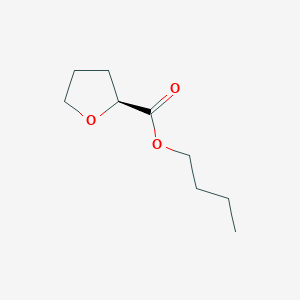
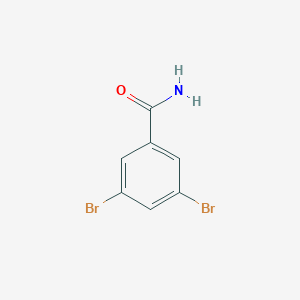
![(2S)-2-[(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)azaniumyl]-4-methylpentanoate](/img/structure/B63242.png)


